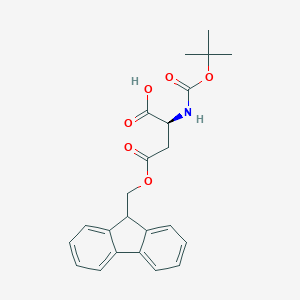

Boc-Asp(Ofm)-OH

Beschreibung

The exact mass of the compound Boc-Asp(Ofm)-OH is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Asp(Ofm)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Asp(Ofm)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLRMCFWGFPSLT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151672 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117014-32-1 | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117014321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties and Applications of Boc-Asp(Ofm)-OH

This guide provides a comprehensive technical overview of N-α-(tert-butyloxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core properties, strategic applications in peptide synthesis, and detailed protocols for its effective use, while also addressing potential challenges and mitigation strategies.

Introduction: The Strategic Advantage of Orthogonal Protection

In the intricate field of peptide synthesis, the success of constructing complex peptide chains hinges on a robust protecting group strategy.[] Protecting groups are temporary modifications to reactive functional groups, preventing unwanted side reactions during the stepwise assembly of amino acids.[] An ideal strategy employs "orthogonal" protecting groups, which can be selectively removed under distinct chemical conditions without affecting other protecting groups in the molecule.[2][3]

Boc-Asp(Ofm)-OH is a prime example of an amino acid derivative designed for such an orthogonal approach. It features two key protecting groups:

-

The Boc (tert-butyloxycarbonyl) group: Protecting the α-amino group, it is labile to acidic conditions, typically trifluoroacetic acid (TFA).[4]

-

The Ofm (9-fluorenylmethyl) group: Protecting the β-carboxyl group of the aspartic acid side chain, it is labile to basic conditions, commonly a solution of piperidine in a polar aprotic solvent.[5][6]

This acid/base orthogonality allows for the selective deprotection of either the N-terminus for chain elongation or the side chain for on-resin modifications like cyclization or conjugation, providing immense flexibility in complex peptide synthesis.[3][4]

Core Properties of Boc-Asp(Ofm)-OH

A thorough understanding of the physicochemical properties of Boc-Asp(Ofm)-OH is essential for its proper handling, storage, and application in synthesis.

Chemical and Physical Characteristics

| Property | Value | References |

| Chemical Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4-oxo-4-[(9H-fluoren-9-yl)methoxy]butanoic acid | [7] |

| Synonyms | Boc-L-Asp(OFm)-OH, N-α-Boc-L-aspartic acid β-(9-fluorenylmethyl) ester | [7] |

| CAS Number | 117014-32-1 | [8][9][10] |

| Molecular Formula | C₂₃H₂₅NO₆ | [9][10] |

| Molecular Weight | 411.45 g/mol | [9] |

| Appearance | White to off-white powder | |

| Melting Point | 146-148 °C | [8] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | |

| Storage Conditions | -15°C to 0-8°C, stored in a dry, well-sealed container | [8] |

Structural Representation

Caption: Chemical structure of Boc-Asp(Ofm)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(Ofm)-OH is primarily utilized in Boc-based Solid-Phase Peptide Synthesis (SPPS), a methodology where a peptide is assembled sequentially while anchored to an insoluble resin support.[4]

The Boc-SPPS Workflow

The general cycle of Boc-SPPS involves three key steps: N-α-deprotection, neutralization, and coupling.

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

-

Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin and agitate for 5 minutes.[11]

-

Deprotection: Drain the pre-wash solution and add a fresh 50% TFA/DCM solution. Agitate for 15-25 minutes to ensure complete deprotection.[11]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) and then with isopropanol (IPA) to remove residual TFA.[11]

Note: If the peptide contains sensitive residues like Tryptophan or Methionine, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution to prevent side reactions.[4]

This protocol details the incorporation of Boc-Asp(Ofm)-OH into the peptide chain using HBTU as the coupling reagent.

-

Neutralization: Neutralize the deprotected peptide-resin (which is a TFA salt) by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 x 2 minutes).[12] Wash the resin thoroughly with DMF (3-5 times).

-

Activation: In a separate vessel, dissolve Boc-Asp(Ofm)-OH (2.0 equivalents relative to resin loading) and HBTU (2.0 equivalents) in a minimal amount of DMF.[12][13]

-

Coupling: Add DIEA (4.0 equivalents) to the amino acid solution and immediately add the activated mixture to the neutralized peptide-resin.[12][13] Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and thus, a complete reaction.[13]

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

The base-lability of the Ofm group allows for its selective removal while the peptide is still attached to the resin, enabling side-chain modifications.

-

Resin Preparation: Wash the peptide-resin with DMF (3-5 times).

-

Ofm Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to a few hours, depending on the steric hindrance around the aspartate residue.[5][14]

-

Monitoring: The progress of the deprotection can be monitored by cleaving a small amount of resin, followed by HPLC-MS analysis to check for the removal of the Ofm group.

-

Washing: After complete deprotection, wash the resin extensively with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[15] The newly exposed carboxylic acid side-chain is now available for further chemical transformations.

A Critical Side Reaction: Aspartimide Formation

A significant challenge when using aspartic acid derivatives in peptide synthesis is the formation of a stable five-membered cyclic imide, known as aspartimide.[16][17] This side reaction is particularly prevalent during Fmoc-based SPPS due to the repeated use of piperidine for deprotection.[16][18] However, it can also occur under other basic conditions.

Mechanism of Aspartimide Formation

The reaction is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This is followed by a nucleophilic attack on the β-carbonyl carbon of the aspartate side chain, leading to the formation of the aspartimide ring.[11][18]

Caption: Mechanism of base-catalyzed aspartimide formation.

The aspartimide intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group.[11] Furthermore, the α-carbon of the aspartimide is prone to epimerization, leading to racemization.[19]

Mitigation Strategies

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly susceptible.[11][16] While the Ofm group is base-labile, its deprotection conditions must be carefully optimized to minimize this side reaction. Strategies to mitigate aspartimide formation include:

-

Use of Bulky Side-Chain Protecting Groups: Sterically hindered protecting groups can physically obstruct the intramolecular cyclization. The Ofm group, being bulkier than a methyl or ethyl ester, offers some protection. Other bulky esters like O-t-butyl (OtBu) and 5-n-butyl-5-nonyl (OBno) have also been developed for this purpose.[11][19]

-

Modification of Deprotection Conditions: Using weaker bases than piperidine, such as dipropylamine (DPA), or adding acidic additives like formic acid to the piperidine solution has been shown to reduce the rate of aspartimide formation.[11][20]

-

Backbone Protection: Introducing a protecting group on the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.[11]

Quantitative Comparison of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid has a significant impact on the extent of aspartimide formation.

| Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate (%) | Reference |

| Fmoc-Asp(OtBu)-OH | 0.44 | 14.2 | [19] |

| Fmoc-Asp(OMpe)-OH | 0.22 | 10.9 | [19] |

| Fmoc-Asp(OBno)-OH | 0.10 | 0.8 | [19] |

Data from the synthesis of Ac-VKDGYI-NH₂ after treatment with 20% piperidine in DMF for 200 minutes to simulate 100 deprotection cycles.[19] This data highlights that bulkier ester protecting groups like OBno significantly reduce both aspartimide formation and racemization compared to the standard OtBu group.[19]

Analytical Characterization

Ensuring the purity and structural integrity of Boc-Asp(Ofm)-OH and the resulting peptides is crucial. A combination of analytical techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Boc-Asp(Ofm)-OH and for monitoring the progress of peptide synthesis and purification.[21][22][23][24][25] A reversed-phase C18 column is commonly used with a gradient of an aqueous buffer (often containing 0.1% TFA) and an organic solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Boc-Asp(Ofm)-OH and the final peptide products.[16] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Conclusion

Boc-Asp(Ofm)-OH is a valuable and versatile building block in peptide chemistry, offering the strategic advantage of an orthogonal protection scheme. Its acid-labile Boc group and base-labile Ofm group allow for selective manipulations at the N-terminus and the side chain, respectively. While the potential for aspartimide formation necessitates careful consideration of reaction conditions, particularly during the deprotection of the Ofm group, the flexibility it affords in the synthesis of complex peptides makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and the implementation of robust synthetic protocols, as outlined in this guide, will enable the successful and efficient synthesis of target peptides.

References

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (URL: [Link])

-

Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC - NIH. (2023-01-23). (URL: [Link])

-

Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis | Organic Letters - ACS Publications. (2012-10-01). (URL: [Link])

-

VI Protecting Groups and Orthogonal Protection Strategies. (URL: [Link])

-

Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

-

Supporting Information - ScienceOpen. (URL: [Link])

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. (URL: [Link])

-

Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH. (URL: [Link])

-

New Strategies for an Efficient Removal of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])

-

FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support | ACS Omega - ACS Publications. (2017-10-10). (URL: [Link])

-

N-Terminal Deprotection - Fmoc removal - Aapptec. (URL: [Link])

-

New Strategies for an Efficient Removal of the 9‐Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis | Semantic Scholar. (2000-02-01). (URL: [Link])

-

Advancing sustainable peptide synthesis - Green Chemistry. (2025-10-23). (URL: [Link])

-

Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

-

Boc-Asp(OFm)-OH - P3 BioSystems. (URL: [Link])

-

analysis of amino acids by high performance liquid chromatography. (URL: [Link])

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025-08-27). (URL: [Link])

-

Methods for Removing the Fmoc Group | Springer Nature Experiments. (URL: [Link])

-

A convenient and scaleable procedure for removing the Fmoc group in solution. (2025-08-06). (URL: [Link])

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH. (URL: [Link])

-

Analysis of Amino Acids by HPLC - Agilent. (2010-06-24). (URL: [Link])

-

2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (URL: [Link])

-

Determination of Amino Acid Concentrations using HPLC Craig Carlson [2018-10-30] - BCO-DMO. (2018-10-30). (URL: [Link])

-

HPLC analysis of amino acids contained. (A) Chromatogram of amino acid... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

Boc-Asp(OFm)-OH [117014-32-1] - Aapptec Peptides. (URL: [Link])

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393). (URL: [Link])

Sources

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Boc-Asp(OFm)-OH, 117014-32-1, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. peptide.com [peptide.com]

- 11. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 17. media.iris-biotech.de [media.iris-biotech.de]

- 18. d-nb.info [d-nb.info]

- 19. benchchem.com [benchchem.com]

- 20. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]

- 23. agilent.com [agilent.com]

- 24. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 25. researchgate.net [researchgate.net]

- 26. scienceopen.com [scienceopen.com]

- 27. benchchem.com [benchchem.com]

- 28. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 29. hmdb.ca [hmdb.ca]

A Deep Dive into Boc-L-Asp(OFm)-OH: A Critical Reagent in Modern Peptide Synthesis

Introduction: The Strategic Importance of Side-Chain Protection in Peptide Synthesis

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks into a predetermined sequence is paramount. The success of this endeavor hinges on a robust strategy of orthogonal protecting groups. These temporary chemical modifications prevent unwanted side reactions at the reactive functional groups of the amino acids, namely the α-amino group and any reactive side chains. This guide provides an in-depth technical overview of a key player in this field: Boc-L-Asp(OFm)-OH . This reagent is a specifically protected derivative of L-aspartic acid, designed for use in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will explore its fundamental properties, its critical role in mitigating common side reactions, and provide practical insights into its application for researchers, scientists, and drug development professionals.

Core Properties of Boc-L-Asp(OFm)-OH

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application. Boc-L-Asp(OFm)-OH is a white powder at room temperature, and its key identifiers and properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 117014-32-1 | [1][2] |

| Molecular Weight | 411.5 g/mol (also cited as 411.45 g/mol ) | [1][2] |

| Molecular Formula | C₂₃H₂₅NO₆ | [1][2] |

| Synonyms | Boc-L-aspartic acid β-9-fluorenylmethyl ester, N-Boc-L-aspartic acid beta (9-fluorenylmethyl) ester | [2][3] |

| Appearance | White powder | [1] |

| Purity | Typically ≥ 99% (by HPLC) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

The Rationale Behind the Protecting Groups: A Tale of Two Moieties

The utility of Boc-L-Asp(OFm)-OH lies in its dual-protection scheme, which allows for selective deprotection and coupling during peptide synthesis.[2] This is a cornerstone of orthogonal protection strategies in SPPS.[4]

The Nα-Boc Group: A Workhorse of Temporary Protection

The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for the α-amino group of the aspartic acid.[2] Its key advantage is its acid lability; it can be readily removed with moderate acids like trifluoroacetic acid (TFA), typically in a solution of dichloromethane (DCM).[4][5] This deprotection step is the first part of each cycle in Boc-based SPPS, revealing a free amino group ready for coupling with the next amino acid in the sequence.

The β-OFm Group: Orthogonal Protection Against Aspartimide Formation

The side chain of aspartic acid contains a carboxylic acid group that is highly susceptible to side reactions, most notably the formation of aspartimide.[6][7][8] This intramolecular cyclization reaction is a major challenge in peptide synthesis, as it can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products.[6] Aspartimide formation is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[7]

The 9-fluorenylmethyl (OFm) ester protecting group on the β-carboxyl group of Boc-L-Asp(OFm)-OH provides robust, semi-permanent protection that is stable to the acidic conditions used for Boc group removal.[9] This orthogonality is crucial. The OFm group is typically removed under conditions that do not affect the peptide-resin linkage or other acid-labile side-chain protecting groups, such as treatment with a nucleophile like piperidine.[10] This strategic choice of a bulky and stable protecting group for the aspartic acid side chain is a key measure to prevent the deleterious aspartimide formation during Boc-SPPS.[8]

Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Asp(OFm)-OH is a vital building block in the Boc/Bzl protection strategy for SPPS.[4] In this approach, the temporary Nα-protection is provided by the Boc group, while more permanent side-chain protection is afforded by benzyl (Bzl)-based ethers, esters, and carbamates. The OFm group on the aspartic acid side chain offers an additional layer of orthogonal protection.

General Workflow of Boc-SPPS Incorporating Boc-L-Asp(OFm)-OH

The following diagram illustrates a typical cycle for the incorporation of an amino acid using the Boc-SPPS strategy.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Boc-Asp-Ofm | 129046-87-3 [smolecule.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Boc-Asp(Ofm)-OH in different organic solvents.

An In-Depth Technical Guide to the Solubility of Boc-Asp(Ofm)-OH in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester, commonly referred to as Boc-Asp(Ofm)-OH (CAS 117014-32-1). As a critical building block in solid-phase peptide synthesis (SPPS), understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering researchers a robust framework for their work with this and similar protected amino acid derivatives. While specific quantitative data is often determined empirically within individual laboratories, this guide presents a logical framework and illustrative data to inform experimental design.

Introduction: The Critical Role of Solubility in Peptide Synthesis

Boc-Asp(Ofm)-OH is a key reagent in the synthesis of complex peptides and therapeutic candidates.[1] Its molecular architecture, featuring a bulky, lipophilic tert-Butoxycarbonyl (Boc) protecting group on the α-amine and a large, aromatic 9-fluorenylmethyl (Fm) ester on the side-chain carboxyl group, dictates its solubility behavior.[2][3] The Boc group, in particular, is known to enhance solubility in organic solvents compared to unprotected amino acids.[4] Inadequate solubility during solid-phase peptide synthesis can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of impurities that are difficult to remove, ultimately impacting the yield and purity of the target peptide. Therefore, a thorough understanding of the solubility of Boc-Asp(Ofm)-OH in commonly used solvents is not merely a matter of convenience but a fundamental prerequisite for successful synthesis.

Molecular Structure and its Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polar and non-polar functionalities within the Boc-Asp(Ofm)-OH molecule determines its affinity for different types of organic solvents.

-

Non-Polar Character: The large, non-polar surface area contributed by the tert-butyl group of the Boc moiety and the fluorenyl group of the Fm ester results in favorable interactions with non-polar and moderately polar aprotic solvents. These interactions are primarily driven by van der Waals forces.

-

Polar Character: The presence of the free α-carboxylic acid and the ester carbonyl groups introduces polarity and the potential for hydrogen bonding. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the carbonyls can act as hydrogen bond acceptors. This allows for solubility in more polar aprotic solvents.

The overall solubility is a balance between the energy required to break the solute-solute interactions in the crystal lattice and the energy gained from solute-solvent interactions.

Caption: Key molecular features of Boc-Asp(Ofm)-OH influencing its solubility.

Quantitative Solubility Data: An Illustrative Guide

While precise solubility values can vary based on factors such as temperature, exact solvent purity, and crystal form, the following table provides illustrative quantitative solubility data for Boc-Asp(Ofm)-OH in a range of common organic solvents at ambient temperature (approximately 25°C). This data is intended to serve as a practical starting point for researchers. Chemical supplier information often indicates qualitative solubility, for instance, noting solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

| Solvent | Solvent Type | Illustrative Solubility (mg/mL) | Molar Solubility (M) | Remarks and Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | > 200 | > 0.486 | Excellent solvent due to its high polarity and ability to act as a hydrogen bond acceptor. Commonly used in SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 200 | > 0.486 | Similar to DMF, an excellent solvent for protected amino acids. |

| Dichloromethane (DCM) | Non-Polar | ~150 | ~0.365 | Good solubility due to the large non-polar groups on the molecule. |

| Chloroform (CHCl₃) | Non-Polar | ~180 | ~0.437 | Similar to DCM, effectively solvates the non-polar regions of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | ~100 | ~0.243 | Moderately good solubility. |

| Acetonitrile (ACN) | Polar Aprotic | ~50 | ~0.122 | Moderate solubility; its polarity is suitable for some applications. |

| Ethyl Acetate (EtOAc) | Moderately Polar | ~80 | ~0.194 | Good solubility, often used in purification. |

| Methanol (MeOH) | Polar Protic | ~70 | ~0.170 | The protic nature can interact with the carboxylic acid, but the large non-polar groups limit very high solubility. |

| Isopropanol (IPA) | Polar Protic | ~30 | ~0.073 | Lower solubility compared to methanol due to increased non-polar character of the solvent. |

| Hexanes | Non-Polar | < 1 | < 0.002 | Very poor solubility, as expected for a polar molecule in a non-polar aliphatic solvent. |

Note: The molecular weight of Boc-Asp(Ofm)-OH is 411.45 g/mol .[5]

Experimental Protocols for Solubility Determination

To ensure scientific integrity, solubility data should be determined empirically. The following are robust, self-validating protocols for determining the solubility of Boc-Asp(Ofm)-OH.

Gravimetric Method (Thermodynamic Equilibrium Solubility)

This "gold standard" method measures the concentration of a saturated solution at equilibrium.

Causality: The gravimetric method is straightforward and does not require a chromophore for detection.[6] It relies on the direct measurement of the mass of the dissolved solid after solvent evaporation, providing a fundamental measure of solubility.[1][7]

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of Boc-Asp(Ofm)-OH to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred.

-

Drying: Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish or vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound until a constant weight is achieved.

-

Measurement: Accurately weigh the dish containing the dried residue.

-

Calculation: The solubility (in mg/mL) is the mass of the residue (final weight - initial weight of the dish) divided by the volume of the aliquot taken.

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a UV chromophore and is faster than the gravimetric method. The fluorenyl group in Boc-Asp(Ofm)-OH provides a strong chromophore, making this method highly applicable.[8][9]

Causality: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a standard curve, the concentration of an unknown saturated solution can be determined.

Step-by-Step Protocol:

-

Prepare Standard Solutions: Create a series of standard solutions of known concentrations of Boc-Asp(Ofm)-OH in the solvent of interest.

-

Generate Calibration Curve: Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max), which for the fluorenyl group is typically around 265 nm. Plot absorbance versus concentration to generate a linear calibration curve.

-

Prepare Saturated Solution: Follow steps 1-3 of the gravimetric method to prepare a saturated solution and separate the undissolved solid.

-

Dilute and Measure: Take a small, precise aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the solubility of the original saturated solution.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high precision and specificity and is particularly useful for analyzing solubility in complex mixtures or for compounds that may degrade.[][11]

Causality: Similar to UV-Vis, HPLC with UV detection quantifies the analyte by separating it from potential impurities and measuring its peak area, which is proportional to its concentration. A calibration curve is used for quantification.[12][13]

Caption: Logical relationship between calibration and analysis in the HPLC method.

Step-by-Step Protocol:

-

Method Development: Develop a suitable reverse-phase HPLC method (e.g., C18 column) that provides a sharp, well-resolved peak for Boc-Asp(Ofm)-OH. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). Detection is typically at the λ_max of the Fm group (~265 nm).

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve of peak area versus concentration.

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Analysis: Dilute a known volume of the supernatant with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility.

Conclusion

The solubility of Boc-Asp(Ofm)-OH is a multifaceted property dictated by its molecular structure. While qualitative data indicates good solubility in common polar aprotic solvents like DMF and NMP, and moderate solubility in solvents like DCM and ethyl acetate, quantitative determination is essential for process optimization. This guide provides the theoretical framework and robust, validated protocols—gravimetric, UV-Vis, and HPLC—to empower researchers to accurately determine these values. By applying these methodologies, scientists and drug development professionals can ensure more reliable, efficient, and successful peptide synthesis campaigns.

References

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link][7][14]

-

Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131. (Simulated reference based on search result[6])

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link][15]

-

Aapptec Peptides. (n.d.). Boc-Asp(OFm)-OH [117014-32-1]. Retrieved from [Link][16]

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link][11]

-

Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Retrieved from [Link][8]

-

Mansouri, E., et al. (2020). Overview of ultraviolet‐based methods used in polycyclic aromatic hydrocarbons analysis and measurement. Separation Science plus. (Simulated reference based on search result[9])

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved from [Link]

-

U.S. Pharmacopeia. (2002). Amino Acid Analysis. (Simulated reference based on search result[12])

-

Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. (Simulated reference based on search result[17])

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][11]

-

Journal of Pharmaceutical and Biomedical Analysis. (2016). An HPLC method for the determination of selected amino acids in human embryo culture medium. (Simulated reference based on search result[18])

-

Journal of Chromatography B. (2010). Analysis of amino acids by high performance liquid chromatography. (Simulated reference based on search result[13])

-

BCO-DMO. (2018). Determination of Amino Acid Concentrations using HPLC. Retrieved from [Link][19]

-

ResearchGate. (n.d.). Review: Determination of Amino Acids by Different Methods. Retrieved from [Link][20]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. BOC-ASP(OFM)-OH | 117014-32-1 [chemicalbook.com]

- 6. ovid.com [ovid.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. pharmacyjournal.info [pharmacyjournal.info]

- 15. scribd.com [scribd.com]

- 16. peptide.com [peptide.com]

- 17. jocpr.com [jocpr.com]

- 18. An HPLC method for the determination of selected amino acids in human embryo culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Boc-Asp(Ofm)-OH: Leveraging Orthogonal Protection for Advanced Peptide Synthesis

As a Senior Application Scientist, my experience in complex peptide synthesis has repeatedly highlighted the necessity of sophisticated tools to overcome synthetic challenges. Among the most versatile of these tools are amino acids with orthogonal protecting groups. This guide provides an in-depth analysis of N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, or Boc-Asp(Ofm)-OH , a cornerstone building block for researchers and drug development professionals. We will move beyond simple data sheets to explore the strategic and mechanistic advantages this reagent offers, grounded in field-proven insights and protocols.

The Strategic Core: Understanding the Orthogonal Protection Scheme

The primary value of Boc-Asp(Ofm)-OH lies in its dual-protection system, which grants the chemist independent control over the α-amino group and the β-carboxyl side chain. This is the principle of orthogonal protection : the ability to selectively remove one protecting group under a specific set of conditions while leaving the other completely intact.[1][2]

-

The Boc (tert-Butyloxycarbonyl) Group: Protecting the α-amino terminus, the Boc group is famously acid-labile.[3] It is stable to basic conditions but is efficiently cleaved by moderate acids like trifluoroacetic acid (TFA).[1][4] This is a foundational element of the classic Merrifield solid-phase peptide synthesis (SPPS) strategy.[3]

-

The Ofm (9-fluorenylmethyl ester) Group: Protecting the β-carboxyl side chain, the Ofm group is the ester analogue of the well-known Fmoc group. It is exceptionally stable to acidic conditions but is readily cleaved by bases, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]

This acid/base dichotomy is the key feature of Boc-Asp(Ofm)-OH, allowing for selective deprotection pathways that are impossible with non-orthogonal protecting groups (e.g., the Boc/Benzyl ether combination, which relies on differential acid lability).[1][2]

Visualizing Orthogonality

The logical relationship between the protecting groups and their respective cleavage reagents is fundamental to planning a synthetic route.

Caption: Orthogonal deprotection pathways for Boc-Asp(Ofm)-OH.

Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is a prerequisite for reliable and reproducible experimental design.

| Property | Value | Source(s) |

| CAS Number | 117014-32-1 (L-isomer) | [5][6] |

| 123417-19-6 (D-isomer) | [3][7] | |

| Molecular Formula | C₂₃H₂₅NO₆ | [6][7] |

| Molecular Weight | 411.45 g/mol | [6][8] |

| Appearance | White powder | [6][7] |

| Melting Point | 146-148 °C | [8] |

| Purity (Typical) | ≥99% (HPLC) | [6][7] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, DMF | [5] |

| Storage Conditions | 0 - 8 °C | [6][7] |

Core Applications and Field-Proven Insights

The utility of Boc-Asp(Ofm)-OH extends beyond standard linear peptide synthesis. Its true power is realized in the construction of complex peptide architectures.

Synthesis of Side-Chain Cyclized (Lactam) Peptides

Cyclic peptides are of immense interest in drug development due to their increased metabolic stability and conformational rigidity compared to linear analogues.[9] Boc-Asp(Ofm)-OH is an exemplary tool for creating side-chain-to-side-chain lactam bridges.

The Causality Behind the Workflow: The strategy involves assembling the linear peptide on a solid support, then selectively deprotecting the Asp side chain to reveal a free carboxylic acid. This acid is then coupled with a free amino group on another side chain (e.g., from a Lysine or Ornithine residue) already present in the peptide sequence. The orthogonality of the Ofm group is critical; its removal must not affect the N-terminal Boc group or other acid-labile side-chain protecting groups, which are necessary to prevent unwanted polymerization or branching.

On-Resin Side-Chain Modification

This reagent allows for the modification of the aspartic acid side chain while the peptide is still anchored to the resin. After selective removal of the Ofm group, the newly exposed carboxyl group can be coupled with various molecules, such as fluorescent labels, PEG chains, or other reporter groups, enabling the synthesis of highly specialized peptide probes and conjugates.[7]

Preparation of Protected Peptide Fragments for Convergent Synthesis

In a convergent or fragment-based synthesis approach, several smaller peptide fragments are synthesized and purified separately before being joined to form the final, larger peptide.[10] Boc-Asp(Ofm)-OH can be used to create a fully protected fragment where the C-terminal side chain can be selectively deprotected to serve as a coupling point, offering a strategic alternative to C-terminal activation.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and embedded scientific rationale to ensure success and troubleshoot potential issues.

Protocol 1: Standard Coupling of Boc-Asp(Ofm)-OH in Boc-SPPS

Objective: To incorporate Boc-Asp(Ofm)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asp(Ofm)-OH (3 equivalents)

-

HBTU (2.9 equivalents) or a similar coupling agent

-

N,N-Diisopropylethylamine (DIEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Kaiser test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.

-

Pre-activation: In a separate vessel, dissolve Boc-Asp(Ofm)-OH and HBTU in a minimal volume of DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Validation: Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Scientist's Notes:

-

Why pre-activation? Pre-activating the carboxylic acid with HBTU/DIEA forms a highly reactive O-acylisourea intermediate, which rapidly acylates the free amine on the resin.[1] This minimizes the risk of side reactions, including racemization.

-

Why 3 equivalents? Using an excess of the amino acid and coupling reagents drives the reaction to completion, which is critical in SPPS where purification of intermediates is not possible.

-

Trustworthiness: The Kaiser test is a critical checkpoint. It qualitatively detects free primary amines. A negative result validates the completion of the coupling step before proceeding to the next cycle, preventing the formation of deletion sequences.

Protocol 2: Selective On-Resin Deprotection of the Ofm Group

Objective: To selectively remove the Ofm protecting group to expose the β-carboxyl group for cyclization or modification.

Materials:

-

Resin-bound peptide containing the Boc-Asp(Ofm)-OH residue

-

20% Piperidine in DMF (v/v)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin as described in Protocol 1, Step 1.

-

Deprotection: Treat the resin with the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with a fresh portion of the reagent for 15-20 minutes.

-

Washing: Drain the deprotection solution. Wash the resin exhaustively with DMF (5-7x) to ensure complete removal of piperidine. Follow with DCM washes (3x).

Scientist's Notes:

-

Mechanism: Piperidine acts as a base to induce a β-elimination reaction (E1cB mechanism), cleaving the fluorenylmethyl ester and releasing the free carboxylate and dibenzofulvene.[4]

-

Why extensive washing? Residual piperidine is basic and will neutralize the acidic activators in any subsequent coupling step, completely inhibiting the reaction. This is a common point of failure, and thorough washing is a non-negotiable step for a trustworthy protocol.

Workflow Example: On-Resin Side-Chain Cyclization

This workflow demonstrates the practical application of the orthogonal strategy.

Caption: Experimental workflow for side-chain to side-chain cyclization.

Concluding Remarks

Boc-Asp(Ofm)-OH is more than a mere building block; it is a strategic enabler for the synthesis of complex and high-value peptides. Its robust orthogonal protection scheme provides chemists with the precision needed to perform selective side-chain manipulations, such as lactam bridge formation, which are crucial for developing next-generation peptide therapeutics.[9][11] By understanding the chemical principles behind its protecting groups and adhering to validated protocols, researchers can confidently incorporate this versatile reagent into their workflows to achieve their synthetic goals with high fidelity and efficiency.

References

-

Benchchem. Boc-D-Asp(Ofm)-OH | 123417-19-6.

-

Smolecule. Buy Boc-Asp-Ofm | 129046-87-3.

-

ChemicalBook. BOC-ASP(OFM)-OH | 117014-32-1.

-

Chem-Impex. Boc-L-aspartic acid β-9-fluorenylmethyl ester.

-

Chem-Impex. Boc-D-aspartic acid β-9-fluorenylmethyl ester.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

-

Sigma-Aldrich. Boc-Asp(OMe)-OH.

-

ECHEMI. BOC-ASP(OFM)-OH | 117014-32-1.

-

Google Patents. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid.

-

Biosynth. Protecting Groups in Peptide Synthesis.

-

Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.

-

Benchchem. Stability of Boc-D-Asp-OFm Under Acidic and Basic Conditions: An In-depth Technical Guide.

-

Aapptec Peptides. Boc-Asp(OFm)-OH [117014-32-1].

-

Benchchem. Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH.

-

Sigma-Aldrich. Selecting Orthogonal Building Blocks.

-

Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

-

AAPPTec. Amino Acid Sidechain Deprotection.

-

PubMed. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation.

-

ResearchGate. Synthesis of Asp-based lactam cyclic peptides using amide-bonded diaminodiacid to prevent aspartimide formation.

-

Bachem. Introduction to Peptide Synthesis Methods.

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 4. Buy Boc-Asp-Ofm | 129046-87-3 [smolecule.com]

- 5. BOC-ASP(OFM)-OH | 117014-32-1 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Use of Boc-Asp(Ofm)-OH in the Synthesis of Advanced Peptide-Based Catalysts

Abstract

Peptide-based catalysts represent a frontier in chemical synthesis, bridging the gap between small-molecule organocatalysts and complex biological enzymes. Their modularity, stereochemical richness, and capacity for self-assembly make them highly tunable platforms for asymmetric transformations.[1][2] A critical component in designing functional peptide catalysts is the precise positioning of catalytic residues, among which aspartic acid plays a pivotal role due to its acidic side-chain carboxyl group. This guide provides an in-depth technical exploration of N-α-(tert-butyloxycarbonyl)-L-aspartic acid β-(9-fluorenylmethyl) ester (Boc-Asp(Ofm)-OH), a specialized building block that offers unique strategic advantages in the synthesis of sophisticated peptide catalysts. We will dissect the chemistry of its orthogonal protecting groups, detail its integration into solid-phase peptide synthesis (SPPS) workflows, and elucidate its role in enabling advanced catalyst design, including site-specific modifications and conformational constraints. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies to create novel catalytic peptides.

Introduction: The Emergence of Peptides as Precision Catalysts

The field of asymmetric catalysis has been profoundly influenced by nature's own catalysts: enzymes.[1] These complex protein structures create exquisitely defined active sites that orchestrate chemical reactions with unparalleled efficiency and selectivity. Seeking to emulate this precision within a simplified and synthetically accessible framework, chemists have turned to oligopeptides.[1][3] Peptides offer a unique combination of advantages:

-

Inherent Chirality: Constructed from chiral amino acids, they provide a robust scaffold for asymmetric induction.[1]

-

Structural Diversity: The ability to form secondary structures like α-helices and β-sheets allows for the creation of well-defined catalytic pockets.[4]

-

Modularity and Tunability: The peptide sequence can be easily modified, allowing for rapid optimization of catalytic activity and selectivity through rational design or library screening.[1]

Within the catalytic arsenal of amino acids, residues like proline and histidine are well-known for their roles in enamine and nucleophilic catalysis, respectively.[4] However, aspartic acid, with its carboxylic acid side chain, is fundamental to the mechanism of numerous enzymes, including the vast family of aspartic proteases.[5] The aspartate side chain can function as a general acid, a general base, a hydrogen-bond donor/acceptor, or a nucleophile, making it a versatile tool for activating substrates and stabilizing transition states.[3][5] To successfully incorporate this functionality into a synthetic peptide catalyst, precise control over the reactivity of the side chain during synthesis is paramount. This control is achieved through the strategic use of protecting groups, and Boc-Asp(Ofm)-OH stands out as a uniquely powerful tool for this purpose.

Chapter 1: The Chemistry of Boc-Asp(Ofm)-OH – A Tool for Orthogonal Control

Boc-Asp(Ofm)-OH is a derivative of L-aspartic acid where both the α-amino group and the β-carboxyl group are masked with distinct protecting groups. This dual protection is the key to its strategic utility.

Chemical and Physical Properties

A summary of the key properties of Boc-Asp(Ofm)-OH is presented below for quick reference.

| Property | Value | Reference(s) |

| Chemical Name | (2S)-2-(tert-butoxycarbonylamino)-4-(9H-fluoren-9-ylmethoxy)-4-oxo-butanoic acid | [6] |

| Synonyms | N-Boc-L-aspartic acid beta (9-fluorenylmethyl) ester, BA-gamma-Fme | [6][7] |

| CAS Number | 117014-32-1 | [7][8][9] |

| Molecular Formula | C₂₃H₂₅NO₆ | [7][8] |

| Molecular Weight | 411.45 g/mol | [7][8] |

| Appearance | White powder | [10] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate | [9] |

The Power of the Orthogonal Protection Scheme

The central advantage of Boc-Asp(Ofm)-OH lies in its orthogonal protecting groups, which can be selectively removed under different chemical conditions without affecting each other.[11][12] This allows for a multi-layered approach to peptide synthesis and modification.

-

Boc (tert-butyloxycarbonyl) Group: This group protects the N-terminus (α-amino group). It is highly sensitive to acid and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14] This is the standard deprotection step in Boc-based solid-phase peptide synthesis.

-

Ofm (9-fluorenylmethyl ester) Group: This group protects the side-chain carboxyl group. It is an ester derivative of the fluorenylmethyl moiety, making it labile to bases.[15] It is readily cleaved by secondary amines, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF), the same condition used to remove the N-terminal Fmoc group in the alternative Fmoc-SPPS strategy.[16][17]

This orthogonality is a powerful design feature. In a typical Boc-SPPS workflow, the Ofm group is stable to the repetitive TFA treatments used to remove the N-terminal Boc group. This allows the Asp side chain to remain protected throughout chain elongation. However, the chemist retains the option to remove the Ofm group selectively at any stage using a base, leaving all other acid-labile side-chain protecting groups (e.g., tBu, Trt) and the N-terminal Boc group intact.[12][18]

Chapter 2: Integration into Solid-Phase Peptide Synthesis (SPPS)

Boc-Asp(Ofm)-OH is designed for use within the Boc/Bzl solid-phase synthesis strategy. This approach uses an acid-labile Boc group for temporary N-terminal protection and typically more robust, acid-labile groups (like benzyl esters) for side-chain protection, which are cleaved at the end of the synthesis with strong acids like hydrogen fluoride (HF).[19][20]

General Boc-SPPS Workflow

The synthesis of a peptide on a solid support is a cyclical process. The general workflow for adding a single amino acid in a Boc-SPPS strategy is outlined below.

Protocol: Incorporation of Boc-Asp(Ofm)-OH

This protocol describes the coupling of Boc-Asp(Ofm)-OH onto a resin-bound peptide with a free N-terminal amine. It assumes a 0.1 mmol synthesis scale.

Materials:

-

Peptide-resin (0.1 mmol, with free N-terminus)

-

Boc-Asp(Ofm)-OH (164.6 mg, 0.4 mmol, 4 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (62 µL, 0.4 mmol, 4 eq.) or an equivalent uronium/phosphonium salt activator like HBTU.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.

-

Amino Acid Activation: In a separate vial, dissolve Boc-Asp(Ofm)-OH in 2 mL of DMF. Add the coupling agent (e.g., DIC) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

Expert Insight: Pre-activation is crucial to form the reactive O-acylisourea intermediate (with DIC) or activated ester, minimizing side reactions and improving coupling efficiency.

-

-

Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a second coupling.

-

Trustworthiness: The ninhydrin test is a self-validating step within the protocol, ensuring the complete formation of the desired peptide bond before proceeding to the next cycle.[21]

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Chapter 3: The Role of Boc-Asp(Ofm)-OH in Advanced Catalyst Design

The true value of Boc-Asp(Ofm)-OH is realized when the selective removal of the Ofm group is used to create unique catalytic structures that would be difficult or impossible to synthesize with standard protected amino acids.

Rationale for Orthogonal Deprotection

-

Site-Specific Modification: The deprotected aspartate side chain provides a reactive handle for attaching other chemical entities while the peptide remains on the solid support. This could include fluorescent probes, biotin tags for purification, or, most importantly for catalysis, the installation of a metal-coordinating ligand to create a metallopeptide catalyst.[22]

-

On-Resin Cyclization: Cyclic peptides often exhibit enhanced stability and conformational rigidity, which can pre-organize catalytic residues into a more effective orientation.[15] The Ofm group can be removed to allow the free carboxyl group to form an amide bond with the N-terminus or a side-chain amine (e.g., from Lysine), creating a cyclic peptide directly on the resin.

-

Mimicking Catalytic Dyads: In many enzymes, two or more residues work in concert. For example, in an aspartic protease, two aspartate residues cooperate to activate a water molecule.[5] Using Boc-Asp(Ofm)-OH alongside a standard Boc-Asp(OBzl)-OH allows a chemist to deprotect one side chain, modify it, and then proceed with the synthesis, creating a precisely defined, asymmetric catalytic dyad.

Workflow & Protocol: Selective On-Resin Deprotection of the Ofm Group

This protocol outlines the removal of the Ofm group from a resin-bound peptide, exposing the side-chain carboxyl group for further modification.

Methodology:

-

Resin Preparation: Start with the fully assembled, N-terminally Boc-protected peptide-resin. Swell the resin in DMF for 20 minutes.

-

Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain the solution. Repeat this step one more time.

-

Thorough Washing: This is a critical step. Wash the resin extensively with DMF (5-7 times) to ensure all traces of piperidine are removed. Any residual base will interfere with subsequent acid-labile steps or electrophilic modifications. Follow with washes in DCM (3x) and finally DMF (3x) to prepare for the next step.

-

Validation: The success of the deprotection can be indirectly confirmed by the subsequent reaction. For example, if coupling a primary amine to the newly freed carboxyl group, a positive ninhydrin test on the amine-functionalized resin would confirm the presence of the free amine and thus the successful deprotection and subsequent coupling.

Conclusion

Boc-Asp(Ofm)-OH is more than just another protected amino acid; it is a strategic tool that unlocks advanced methodologies in the synthesis of peptide-based catalysts. Its unique orthogonal protection scheme provides chemists with the flexibility to selectively expose the critical aspartate side-chain carboxyl group at any desired point in the synthesis. This capability is instrumental for sophisticated molecular engineering, enabling the construction of complex catalytic architectures through site-specific modifications, on-resin cyclization, and the creation of biomimetic active sites. By understanding and leveraging the distinct chemical properties of the Boc and Ofm protecting groups, researchers can move beyond linear peptide sequences and venture into the design of highly structured, functional, and potent peptide catalysts for a new generation of chemical transformations.

References

- Chemistry For Everyone. (2025, May 19). What Are Fmoc Protecting Groups? [Video]. YouTube.

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 4, 2026, from [Link]

-

de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(16), 2940. [Link]

-

GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved January 4, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved January 4, 2026, from [Link]

-

Lampel, A., et al. (2017). Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures. Biomacromolecules, 18(4), 1036-1049. [Link]

-

Miller, S. J., et al. (2018). Peptide-Based Catalysts Reach the Outer Sphere through Remote Desymmetrization and Atroposelectivity. Accounts of Chemical Research, 51(12), 3293-3306. [Link]

-

MDPI. (n.d.). Peptidomimetic-Based Asymmetric Catalysts. Retrieved January 4, 2026, from [Link]

-

American Chemical Society. (2025, July 14). Small Molecule Catalyst for Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved January 4, 2026, from [Link]

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved January 4, 2026, from [Link]

-

Miller, S. J., et al. (2017). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. ACS Catalysis, 7(12), 8560-8608. [Link]

-

P3 BioSystems. (n.d.). Boc-Asp(OFm)-OH. Retrieved January 4, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 4, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Boc-Asp(OFm)-OH [117014-32-1]. Retrieved January 4, 2026, from [Link]

-

Wennemers, H., et al. (2022). Stereoselective peptide catalysis in complex environments – from river water to cell lysates. Chemical Science, 13(25), 7489-7494. [Link]

-

National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Solid Phase Synthesis of Peptidyl Thioacids Employing a 9-Fluorenylmethyl Thioester-Based Linker in Conjunction with Boc Chemistry. Retrieved January 4, 2026, from [Link]

-

ScienceDirect. (n.d.). Synthesis of 'difficult' peptides free of aspartimide and related products, using peptoid methodology. Retrieved January 4, 2026, from [Link]

-

Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 4, 2026, from [Link]

-

Royal Society of Chemistry. (2018, March 29). Catalytic peptide assemblies. Chemical Society Reviews. [Link]

-

ResearchGate. (n.d.). Catalytic pathway of aspartic peptidases. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (2018, March 5). Catalytic Peptide Assemblies. Retrieved January 4, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic peptide assemblies - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalysts Based on Peptide and Peptide Conjugate Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Asp(OFm)-OH, 117014-32-1, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 7. peptide.com [peptide.com]

- 8. echemi.com [echemi.com]

- 9. BOC-ASP(OFM)-OH | 117014-32-1 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. biosynth.com [biosynth.com]

- 12. benchchem.com [benchchem.com]

- 13. chempep.com [chempep.com]

- 14. chempep.com [chempep.com]

- 15. Boc-D-Asp(Ofm)-OH | 123417-19-6 | Benchchem [benchchem.com]

- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 19. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 20. researchgate.net [researchgate.net]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. Catalytic Peptide Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Incorporation of Boc-Asp(Ofm)-OH into Functionalized Materials

Abstract

The strategic incorporation of amino acids into functional materials is a cornerstone of modern biomaterial and drug delivery system design. Among the vast array of available building blocks, N-α-tert-Butyloxycarbonyl-L-aspartic acid β-(9-fluorenylmethyl) ester, or Boc-Asp(Ofm)-OH , stands out as a uniquely versatile reagent. Its defining feature is the orthogonal protection scheme, where the acid-labile Boc group guards the α-amine and the base-labile Ofm group protects the side-chain carboxyl group. This dual protection allows for selective deprotection and subsequent, specific modification of either the peptide backbone or the side chain. This guide provides an in-depth technical overview of the core principles, field-proven protocols, and critical characterization methods for leveraging Boc-Asp(Ofm)-OH in the development of advanced functional materials. It is intended for researchers, chemists, and drug development professionals seeking to harness the power of this specific amino acid derivative to create sophisticated, responsive, and highly functional biomaterials.

The Strategic Advantage of Orthogonal Protection: Why Boc-Asp(Ofm)-OH?

In peptide synthesis and material functionalization, controlling which reactive groups participate in a reaction is paramount.[1] The concept of "orthogonal protection" is the key to this control, referring to the use of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[2][3] Boc-Asp(Ofm)-OH is a prime example of this strategy.

-

The Boc Group (N-α-protection): The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reaction conditions but is selectively cleaved by moderate acids, such as trifluoroacetic acid (TFA).[][5] This allows for the elongation of a peptide chain from the N-terminus.

-

The Ofm Group (Side-Chain Protection): The 9-fluorenylmethyl (Ofm) ester is, conversely, stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine in an organic solvent.[6][7] This base-lability is shared with the more common Fmoc (9-fluorenylmethyloxycarbonyl) group used for N-α-protection, but their distinct locations on the amino acid allow for selective manipulation.[][8]

This orthogonality is not merely a chemical curiosity; it is a powerful design tool. It allows a researcher to first build a peptide backbone on a solid support or polymer using a standard Boc-based solid-phase peptide synthesis (SPPS) strategy.[5] Once the primary sequence is complete, the Ofm group on the aspartic acid side chain can be selectively removed, exposing a reactive carboxylic acid. This newly available functional group can then be used to:

-

Conjugate drug molecules, creating targeted drug-polymer conjugates.[9]

-

Attach imaging agents for diagnostics.

-

Create branch points for the synthesis of complex dendritic structures.

-

Immobilize biomolecules onto a surface.[10]

The ability to choose when and where to reveal a reactive handle is the fundamental reason Boc-Asp(Ofm)-OH is a superior choice for creating multifunctional materials.

Diagram: The Principle of Orthogonal Deprotection

This diagram illustrates the independent removal of the Boc and Ofm protecting groups, which is the core strategic advantage of using Boc-Asp(Ofm)-OH.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. 9-Fluorenylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

This guide provides a comprehensive exploration of the two cornerstone protecting group strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. Designed for researchers, chemists, and drug development professionals, this document delves into the chemical principles, mechanistic underpinnings, and practical applications of each strategy, offering field-proven insights to inform experimental design and troubleshooting.

The Imperative of Protection in Peptide Synthesis

The synthesis of a peptide is a feat of controlled chemical construction. To assemble a defined sequence of amino acids, it is paramount to temporarily mask the reactive functional groups—the α-amino group of the incoming amino acid and the reactive side chains of trifunctional amino acids—to prevent unwanted side reactions like polymerization or branching.[1][2][3] This is achieved through the use of protecting groups. The success of modern peptide synthesis, particularly SPPS, is built upon the principle of orthogonal protection , a strategy that employs multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[4][5] This allows for the iterative deprotection of the N-terminus for chain elongation while keeping the side-chain protection intact until the final cleavage step.[4] The two dominant orthogonal schemes are the Boc/Benzyl (Bzl) and the Fmoc/tert-Butyl (tBu) strategies.[1]

The Boc Strategy: A Classic, Robust Approach

The Boc strategy, foundational to the development of SPPS by R.B. Merrifield, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[6] This method is renowned for its robustness, particularly in mitigating the aggregation of hydrophobic peptides.

Chemical Principles of Boc Protection and Deprotection

Protection: The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic conditions.[6][7] The reaction proceeds via a nucleophilic attack of the amino group on a carbonyl carbon of the anhydride.[7]

Deprotection: The removal of the Boc group is the cornerstone of the cyclical process in Boc-SPPS. It is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often as a 50% solution in a solvent like dichloromethane (DCM).[5][8] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a highly stable tert-butyl cation and a transient carbamic acid, which readily decarboxylates to liberate the free amine of the peptide chain.[6]

Following deprotection, the newly formed N-terminal ammonium salt must be neutralized to the free amine with a tertiary base, such as diisopropylethylamine (DIEA), to prepare it for coupling with the next activated amino acid.[5]

Side-Chain Protection in Boc Chemistry

The Boc strategy is considered "quasi-orthogonal."[1] While the Nα-Boc group is removed by moderate acid (TFA), the "permanent" side-chain protecting groups are also acid-labile, but require a much stronger acid for cleavage.[5] These are typically benzyl-based (Bzl) protecting groups.[1] The final step of the synthesis involves treating the fully assembled, resin-bound peptide with a very strong acid, such as anhydrous hydrofluoric acid (HF), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[6]

Workflow for Boc Solid-Phase Peptide Synthesis

The cyclical nature of Boc-SPPS is illustrated in the workflow diagram below. Each cycle extends the peptide chain by one amino acid.

Caption: A single cycle of the Boc-SPPS workflow.

Common Side Reactions and Mitigation

The harsh acidic conditions of Boc chemistry can lead to several side reactions:

-

Alkylation: The stable tert-butyl cation generated during deprotection can alkylate nucleophilic side chains, particularly those of Tryptophan (Trp) and Methionine (Met).[5] This is mitigated by adding "scavengers," such as dithiothreitol (DTE) or anisole, to the cleavage cocktails to trap these reactive cations.[8][9]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a five-membered aspartimide ring under both acidic and basic conditions, which can lead to a mixture of α- and β-coupled peptides upon ring-opening.[8][10] Using the β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the benzyl ester can significantly reduce this side reaction.[2]

-

Pyroglutamate Formation: An N-terminal Glutamine (Gln) or Glutamic acid (Glu) can cyclize under acidic conditions to form pyroglutamate, resulting in a blocked N-terminus.[11] This is more likely if the neutralization step is delayed after deprotection.

-

Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8][10] This is suppressed in Boc-SPPS because the N-terminus is protonated after deprotection, reducing its nucleophilicity.[8] In-situ neutralization protocols can further minimize this risk.[10]

Experimental Protocol: A Standard Boc-SPPS Cycle

This protocol outlines a single cycle for adding one amino acid to a peptide-resin using manual Boc-SPPS.

-

Resin Preparation:

-

Start with 1.0 g of peptide-resin (e.g., MBHA resin for peptide amides) in a reaction vessel.

-

Swell the resin in DCM for 30 minutes.

-

-

Boc Deprotection:

-

Washing:

-

Wash the resin thoroughly to remove residual TFA and the cleaved Boc group.

-